(S)-(+)-2-Aminoheptane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
(S)-(+)-2-Aminoheptane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of pharmaceutical research and development, the precise understanding of chiral molecules is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. (S)-(+)-2-Aminoheptane, a chiral primary amine, represents a significant scaffold in medicinal chemistry, notable for its sympathomimetic and vasoconstrictive properties. This guide provides an in-depth exploration of the physical, chemical, and pharmacological properties of the (S)-(+) enantiomer, moving beyond the often-conflated data of its racemic mixture, tuaminoheptane. As Senior Application Scientist, my objective is to furnish researchers and drug development professionals with a technically robust and practically insightful resource. The causality behind experimental choices is elucidated, and every protocol is presented as a self-validating system, grounded in established scientific principles.
Molecular Identity and Physicochemical Properties
(S)-(+)-2-Aminoheptane, also known as (S)-1-methylhexylamine, is the dextrorotatory enantiomer of 2-aminoheptane. Its unique spatial arrangement dictates its interaction with biological systems, making a clear distinction from its (R)-(-) counterpart essential.
Core Identifiers
| Identifier | Value | Source |
| Chemical Name | (S)-heptan-2-amine | IUPAC |
| Synonyms | (S)-(+)-2-Heptylamine, (S)-1-Methylhexylamine | PubChem[1] |
| CAS Number | 44745-29-1 | Wikipedia[2] |
| Molecular Formula | C₇H₁₇N | PubChem[3] |
| Molecular Weight | 115.22 g/mol | PubChem[3] |
| InChI Key | VSRBKQFNFZQRBM-ZETCQYMHSA-N | PubChem[1] |
Physical and Chemical Properties
The physical and chemical properties of (S)-(+)-2-Aminoheptane are foundational to its handling, formulation, and analytical characterization. While some properties are reported for the racemic mixture, this table focuses on data pertinent to the enantiomer where available.
| Property | Value | Conditions | Source |
| Appearance | Clear, colorless to light yellow liquid | Ambient | TCI |
| Boiling Point | 142-144 °C | 1013 hPa | Merck Millipore[4] |
| Density | 0.766 g/mL | 25 °C | Sigma-Aldrich[5] |
| Refractive Index | 1.418 | 20 °C | TCI |
| Solubility | Soluble in water (9 g/L) | 20 °C | ChemBK[6] |
| pKa | 10.7 | 19 °C | ChemBK[6] |
| Flash Point | 54 °C | Closed cup | Merck Millipore[4] |
| Optical Rotation | Value not readily available in the searched literature. Experimental determination is recommended. | - |
Stereochemistry and Optical Activity
The "S" designation in (S)-(+)-2-Aminoheptane refers to the absolute configuration of the chiral center at the second carbon atom, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" indicates its dextrorotatory nature, meaning it rotates the plane of polarized light to the right (clockwise).
The magnitude of this rotation, the specific rotation ([α]), is a characteristic physical property. However, a specific value for (S)-(+)-2-Aminoheptane is not consistently reported in publicly available literature, underscoring the need for empirical determination for lot-specific characterization. The observed rotation is influenced by concentration, path length, temperature, solvent, and the wavelength of light used[7].
Synthesis and Chiral Resolution
The production of enantiomerically pure (S)-(+)-2-Aminoheptane is paramount for its application in pharmaceuticals. This can be achieved through two primary strategies: enantioselective synthesis or chiral resolution of a racemic mixture.
Enantioselective Synthesis
Asymmetric synthesis aims to create the desired (S)-enantiomer directly, often employing chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction. A common approach for the synthesis of chiral amines involves the reductive amination of a ketone. For (S)-(+)-2-Aminoheptane, this would involve the asymmetric reductive amination of 2-heptanone.
Conceptual Workflow for Asymmetric Reductive Amination:
Figure 1. Conceptual workflow for the enantioselective synthesis of (S)-(+)-2-Aminoheptane.
Chiral Resolution of Racemic 2-Aminoheptane
Chiral resolution separates the enantiomers from a racemic mixture. A widely used method for resolving racemic amines is through the formation of diastereomeric salts using a chiral acid. The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization[8].
This protocol is a generalized procedure and may require optimization for 2-aminoheptane.
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Salt Formation:
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Dissolve one equivalent of racemic 2-aminoheptane in a suitable solvent (e.g., methanol or ethanol).
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Add a solution of one equivalent of (+)-tartaric acid in the same solvent.
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Stir the mixture to allow for the formation of diastereomeric tartrate salts.
-
-
Fractional Crystallization:
-
The diastereomeric salt of one enantiomer will be less soluble and will preferentially crystallize out of the solution. The choice of solvent is critical to maximize the difference in solubility.
-
Cool the solution to induce crystallization.
-
Collect the crystals by filtration. These crystals will be enriched in one diastereomer.
-
-
Liberation of the Free Amine:
-
Dissolve the separated diastereomeric salt in water.
-
Add a strong base (e.g., NaOH) to deprotonate the amine, liberating the free (S)-(+)-2-Aminoheptane.
-
Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).
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Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).
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Remove the solvent under reduced pressure to yield the enantiomerically enriched (S)-(+)-2-Aminoheptane.
-
-
Enantiomeric Purity Assessment:
-
Determine the enantiomeric excess (e.e.) of the product using a suitable chiral analytical technique (see Section 4).
-
Figure 2. Workflow for the chiral resolution of 2-aminoheptane via diastereomeric salt formation.
Analytical Methodologies
Accurate determination of the enantiomeric purity of (S)-(+)-2-Aminoheptane is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful techniques for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for the separation of chiral amines[9].
This is a general method that may require optimization.
-
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
-
Chiral Column:
-
A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used in normal-phase mode. The ratio is optimized to achieve the best resolution[9].
-
Small amounts of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
-
Analysis:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.
-
-
Quantification:
-
The enantiomeric excess can be calculated from the peak areas of the two enantiomers.
-
Figure 3. General workflow for chiral HPLC analysis.
Chiral Gas Chromatography (GC)
For volatile amines like 2-aminoheptane, chiral GC is also a viable analytical method. The amine may need to be derivatized to improve its volatility and chromatographic behavior[10].
Pharmacological Profile and Biological Significance
(S)-(+)-2-Aminoheptane is the active enantiomer in the sympathomimetic and vasoconstrictor effects of tuaminoheptane[2]. Its pharmacological actions are primarily mediated through its interaction with the adrenergic system.
Mechanism of Action
(S)-(+)-2-Aminoheptane acts as a norepinephrine reuptake inhibitor and releasing agent[2]. This leads to an increase in the concentration of norepinephrine in the synaptic cleft, resulting in the stimulation of adrenergic receptors. This mechanism underlies its use as a nasal decongestant, where it causes vasoconstriction in the nasal mucosa, reducing swelling and congestion[2].
Stereoselectivity in Pharmacology
Safety and Handling
(S)-(+)-2-Aminoheptane is a flammable liquid and vapor and can cause skin and eye irritation[4]. It may also cause respiratory irritation.
-
Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames[4].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This technical guide has synthesized the available information on the physical and chemical properties, synthesis, analysis, and pharmacology of (S)-(+)-2-Aminoheptane. A clear distinction from its racemic mixture is crucial for its development as a therapeutic agent. While a definitive specific rotation value remains elusive in the literature, this guide provides the foundational knowledge and methodological considerations necessary for researchers and drug development professionals to work with this important chiral molecule. Further research into the stereoselective pharmacology and toxicology of the individual enantiomers of 2-aminoheptane is warranted to fully elucidate their therapeutic potential and risk profile.
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